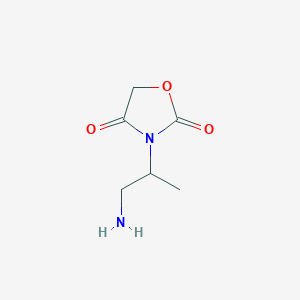
3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound that features an oxazolidine ring fused with a dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 1-aminopropan-2-ol with oxalic acid to form the oxazolidine ring. The reaction typically requires heating under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring into more saturated derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced oxazolidines, and substituted amino compounds.
科学的研究の応用
3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, thereby exerting its effects.
類似化合物との比較
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol that shares structural similarities but lacks the oxazolidine ring.
Oxazolidinones: Compounds with a similar oxazolidine ring but different substituents.
Aminomethyl propanol: Another amino alcohol with different functional groups.
Uniqueness
3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione is unique due to its combination of an amino group and an oxazolidine ring fused with a dione structure. This unique arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C6H10N2O3 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
3-(1-aminopropan-2-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c1-4(2-7)8-5(9)3-11-6(8)10/h4H,2-3,7H2,1H3 |
InChIキー |
HUNITOUCAKAKBW-UHFFFAOYSA-N |
正規SMILES |
CC(CN)N1C(=O)COC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13219133.png)



![4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219158.png)
![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)

![1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13219162.png)

![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)
